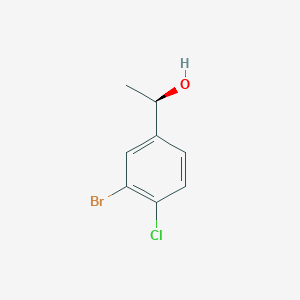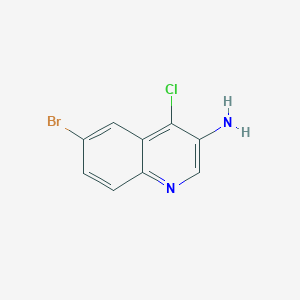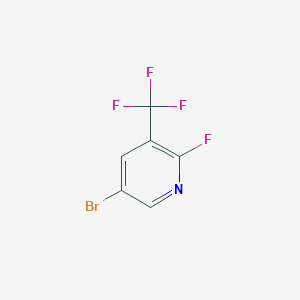
5-Bromo-2-fluoro-3-(trifluoromethyl)pyridine
概要
説明
5-Bromo-2-fluoro-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to the pyridine ring. These substituents impart unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
作用機序
Target of Action
Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)-, is a pyridine derivative that can be used as a pharmaceutical intermediate It’s known that pyridine derivatives can interact with various biological targets, depending on their specific chemical structure and the presence of functional groups .
Mode of Action
It’s known that pyridine derivatives can interact with their targets through various mechanisms, such as hydrogen bonding, π-π stacking, and electrostatic interactions . The presence of the trifluoromethyl group can enhance the compound’s reactivity and selectivity .
Biochemical Pathways
It’s known that pyridine derivatives can affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The presence of the trifluoromethyl group can enhance the compound’s metabolic stability and lipophilicity, which can potentially improve its bioavailability .
Result of Action
It’s known that pyridine derivatives can exert various biological effects, depending on their specific targets and mode of action .
Action Environment
The action of Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)-, can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances . These factors can affect the compound’s stability, efficacy, and interaction with its targets.
生化学分析
Biochemical Properties
Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)- plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The nature of these interactions often involves the formation of stable complexes, leading to enzyme inhibition.
Cellular Effects
Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)- has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it has been found to disrupt mitochondrial function, leading to changes in cellular energy metabolism and increased production of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of action of Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)- involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes, forming stable complexes that inhibit their catalytic activity . This inhibition can lead to downstream effects on cellular processes, such as altered gene expression and disrupted metabolic pathways. Furthermore, Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)- has been shown to modulate the activity of transcription factors, thereby influencing the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)- can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that prolonged exposure to Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)- can lead to cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)- vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, it can induce toxic effects, such as liver damage, oxidative stress, and apoptosis . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic pathways, such as those involved in detoxification and energy production .
Transport and Distribution
Within cells and tissues, Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)- is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its lipophilicity and affinity for transport proteins .
Subcellular Localization
The subcellular localization of Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)- is critical for its activity and function. This compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in mitochondria, where it can disrupt mitochondrial function and induce oxidative stress . Understanding the subcellular localization of Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)- is essential for elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the trifluoromethylation of a pyridine precursor. For instance, the trifluoromethylation of 4-iodobenzene can yield 4-(trifluoromethyl)pyridine . Another method involves the use of trifluoromethyl copper as an active species for the direct introduction of the trifluoromethyl group .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale reactions using efficient and cost-effective methods. The use of trichloromethylpyridine as a starting material, followed by chlorine/fluorine exchange, is one such method . Additionally, vapor-phase reactions and the use of specialized fluorinating agents are common in industrial settings .
化学反応の分析
Types of Reactions
5-Bromo-2-fluoro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other substituents.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Deprotonation and Trapping: Regioselective deprotonation followed by trapping with carbon dioxide can lead to the formation of carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, lithium diisopropylamide (LDA), and various organometallic reagents . Reaction conditions often involve the use of inert atmospheres, controlled temperatures, and specific solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed coupling reactions can yield biaryl compounds, while deprotonation and trapping can produce carboxylic acids .
科学的研究の応用
5-Bromo-2-fluoro-3-(trifluoromethyl)pyridine has several scientific research applications:
類似化合物との比較
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
Uniqueness
5-Bromo-2-fluoro-3-(trifluoromethyl)pyridine is unique due to the specific combination of bromine, fluorine, and trifluoromethyl groups attached to the pyridine ring. This combination imparts distinct chemical reactivity and physical properties, making it valuable in applications where other similar compounds may not be as effective .
特性
IUPAC Name |
5-bromo-2-fluoro-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-3-1-4(6(9,10)11)5(8)12-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBFIHZBGWCNSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365262-75-4 | |
| Record name | 5-bromo-2-fluoro-3-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


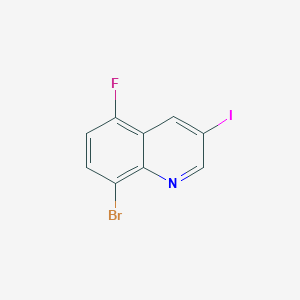
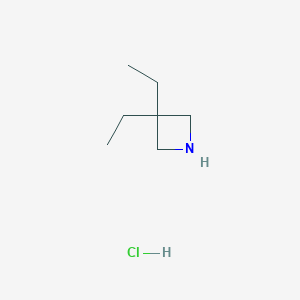
![4-[3-(Benzyloxy)-4-nitrophenyl]morpholine](/img/structure/B1382617.png)
![1-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)ethan-1-one hydrochloride](/img/structure/B1382618.png)
![Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]-](/img/structure/B1382619.png)
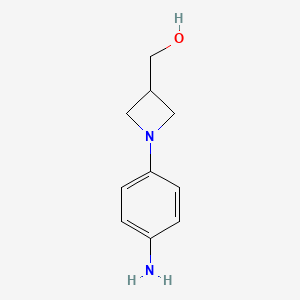
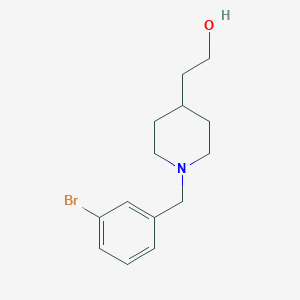
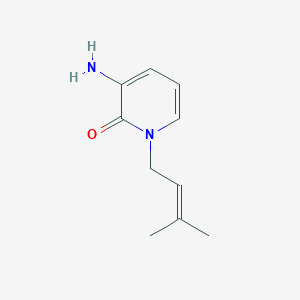
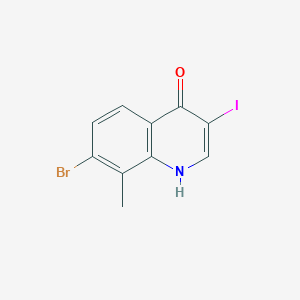
![2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B1382628.png)
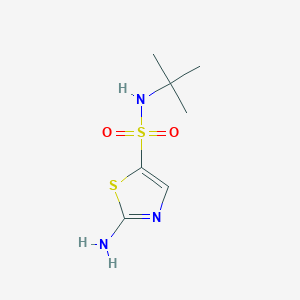
![2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid](/img/structure/B1382631.png)
